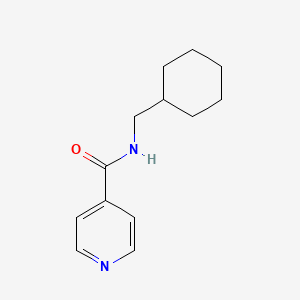![molecular formula C17H17NO5S B3595573 diethyl 5-[(2-thienylcarbonyl)amino]isophthalate](/img/structure/B3595573.png)
diethyl 5-[(2-thienylcarbonyl)amino]isophthalate
Vue d'ensemble
Description
Diethyl 5-[(2-thienylcarbonyl)amino]isophthalate is an organic compound with the molecular formula C17H17NO5S. It is a derivative of isophthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by ethyl groups, and an amino group is attached to the 5-position of the isophthalic acid ring, which is further bonded to a 2-thienylcarbonyl group.
Méthodes De Préparation
The synthesis of diethyl 5-[(2-thienylcarbonyl)amino]isophthalate typically involves the following steps:
Starting Materials: The synthesis begins with isophthalic acid, thiophene-2-carboxylic acid, and ethyl alcohol.
Esterification: Isophthalic acid is esterified with ethyl alcohol in the presence of a catalyst such as sulfuric acid to form diethyl isophthalate.
Analyse Des Réactions Chimiques
Diethyl 5-[(2-thienylcarbonyl)amino]isophthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Applications De Recherche Scientifique
Diethyl 5-[(2-thienylcarbonyl)amino]isophthalate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its structural features that allow for modifications to enhance biological activity.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of diethyl 5-[(2-thienylcarbonyl)amino]isophthalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Diethyl 5-[(2-thienylcarbonyl)amino]isophthalate can be compared with other similar compounds such as:
Diethyl 5-aminoisophthalate: This compound lacks the thiophene-2-carbonyl group, making it less versatile in terms of electronic properties.
Dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate: Similar in structure but with methyl groups instead of ethyl groups, which can affect its solubility and reactivity.
N,N-Diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: This compound has a benzothiophene ring, providing different biological activities and applications.
Propriétés
IUPAC Name |
diethyl 5-(thiophene-2-carbonylamino)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-3-22-16(20)11-8-12(17(21)23-4-2)10-13(9-11)18-15(19)14-6-5-7-24-14/h5-10H,3-4H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWGHIDZRJGWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3595519.png)
![1-[(4-bromo-3-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B3595528.png)
![4-(4-CHLOROPHENYL)-2-{[(5-ETHYL-2-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B3595542.png)

![N-(3-acetylphenyl)-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B3595550.png)
![3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B3595557.png)
![3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B3595559.png)

![DIETHYL 5-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}ISOPHTHALATE](/img/structure/B3595570.png)
![methyl 2-[(cyclobutylcarbonyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B3595577.png)

